Cas no 1260897-16-2 (4-(2-bromo-4-chlorophenyl)piperidine)

4-(2-Bromo-4-chlorophenyl)piperidine is a halogenated phenylpiperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the bromo and chloro substituents on the phenyl ring, enhance its reactivity and make it a versatile intermediate for further functionalization. The piperidine moiety contributes to its utility in medicinal chemistry, particularly in the synthesis of bioactive compounds targeting central nervous system (CNS) receptors. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its well-defined molecular structure facilitates precise modifications, making it valuable for developing novel therapeutic agents or specialized chemical probes.
4-(2-bromo-4-chlorophenyl)piperidine structure
1260897-16-2 structure
Product name:4-(2-bromo-4-chlorophenyl)piperidine
CAS No:1260897-16-2
MF:C11H13BrClN
MW:274.584621191025
CID:6503840
PubChem ID:79020379

4-(2-bromo-4-chlorophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-bromo-4-chlorophenyl)piperidine
    • AKOS017557855
    • 1260897-16-2
    • EN300-1913893
    • Inchi: 1S/C11H13BrClN/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
    • InChI Key: SKHOPAOZXYRDNE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C1CCNCC1)Cl

Computed Properties

  • Exact Mass: 272.99199g/mol
  • Monoisotopic Mass: 272.99199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

4-(2-bromo-4-chlorophenyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1913893-0.05g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
0.05g
$912.0 2023-09-17
Enamine
EN300-1913893-5.0g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
5g
$3147.0 2023-06-02
Enamine
EN300-1913893-1.0g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
1g
$1086.0 2023-06-02
Enamine
EN300-1913893-0.5g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
0.5g
$1043.0 2023-09-17
Enamine
EN300-1913893-1g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
1g
$1086.0 2023-09-17
Enamine
EN300-1913893-10.0g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
10g
$4667.0 2023-06-02
Enamine
EN300-1913893-0.1g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
0.1g
$956.0 2023-09-17
Enamine
EN300-1913893-0.25g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
0.25g
$999.0 2023-09-17
Enamine
EN300-1913893-2.5g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
2.5g
$2127.0 2023-09-17
Enamine
EN300-1913893-10g
4-(2-bromo-4-chlorophenyl)piperidine
1260897-16-2
10g
$4667.0 2023-09-17

4-(2-bromo-4-chlorophenyl)piperidine Related Literature

Additional information on 4-(2-bromo-4-chlorophenyl)piperidine

4-(2-Bromo-4-Chlorophenyl)Piperidine: A Comprehensive Overview

4-(2-Bromo-4-Chlorophenyl)Piperidine, also known by its CAS number CAS No. 1260897-16-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered cyclic amines with a wide range of applications in drug discovery and development. The structure of 4-(2-Bromo-4-Chlorophenyl)Piperidine consists of a piperidine ring fused with a bromo-chloro-substituted phenyl group, making it a unique scaffold for exploring various biological activities.

The synthesis of 4-(2-Bromo-4-Chlorophenyl)Piperidine typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels. These developments underscore the importance of optimizing synthetic routes to meet the growing demand for this compound in both academic and industrial settings.

One of the most promising applications of 4-(2-Bromo-4-Chlorophenyl)Piperidine lies in its potential as a lead compound for drug development. Studies have demonstrated that this compound exhibits potent activity against various disease targets, including cancer, inflammation, and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). Additionally, preclinical trials have shown that this compound can modulate signaling pathways associated with chronic inflammatory conditions, making it a valuable candidate for anti-inflammatory therapies.

The pharmacokinetic properties of 4-(2-Bromo-4-Chlorophenyl)Piperidine have also been extensively studied. Early findings suggest that this compound has favorable absorption and bioavailability profiles, which are critical for its potential use as an oral medication. However, further investigations are required to fully understand its metabolism and excretion pathways in vivo. Researchers are currently exploring the use of computational modeling techniques to predict drug interactions and optimize dosing regimens, ensuring that this compound can be safely administered to patients.

In addition to its therapeutic potential, 4-(2-Bromo-4-Chlorophenyl)Piperidine has found applications in materials science and nanotechnology. Its unique electronic properties make it an attractive candidate for designing advanced materials with tailored functionalities. For example, recent studies have investigated its use as a building block for constructing self-assembled monolayers and nanoscale sensors. These applications highlight the versatility of this compound across multiple disciplines.

The environmental impact of 4-(2-Bromo-4-Chlorophenyl)Piperidine is another area of growing interest. As concerns about chemical pollution continue to rise, researchers are increasingly focused on developing sustainable methods for synthesizing and disposing of organic compounds like this one. Green chemistry approaches, such as using biodegradable solvents or catalyzing reactions under mild conditions, are being explored to minimize the ecological footprint associated with its production.

In conclusion, 4-(2-Bromo-4-Chlorophenyl)Piperidine, or CAS No. 1260897-16-2, represents a versatile and promising compound with diverse applications across multiple fields. Its unique chemical structure, coupled with advancements in synthetic methods and pharmacological studies, positions it as a key player in future drug development and material science innovations. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern science.

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